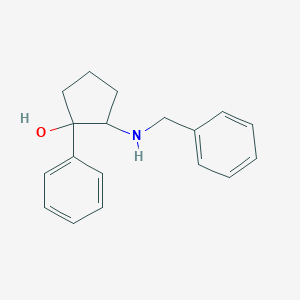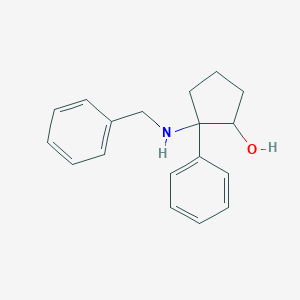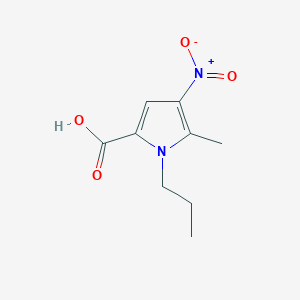![molecular formula C25H25ClN4 B281857 1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B281857.png)
1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a benzimidazole derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole involves the inhibition of certain enzymes and signaling pathways that are involved in the progression of various diseases. This compound has been found to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit the production of reactive oxygen species, which are associated with inflammation and oxidative stress.
Biochemical and Physiological Effects:
1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death that is important in the prevention and treatment of cancer. Additionally, this compound has been found to reduce inflammation and oxidative stress, which are associated with various diseases such as diabetes and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole is its potential therapeutic benefits in the treatment of various diseases. Additionally, this compound has been found to exhibit low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic benefits in the treatment of various diseases. Furthermore, the development of novel formulations and delivery systems may improve the bioavailability and efficacy of this compound.
Métodos De Síntesis
The synthesis of 1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole involves the reaction between benzimidazole and benzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with 4-phenylpiperazine and chloroacetic acid to obtain the final compound.
Aplicaciones Científicas De Investigación
1-benzyl-5-chloro-2-[(4-phenyl-1-piperazinyl)methyl]-1H-benzimidazole has been extensively studied for its potential applications in medical research. It has been shown to exhibit anti-tumor activity, anti-inflammatory properties, and anti-oxidant effects. Additionally, this compound has been found to have potential therapeutic benefits in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
Propiedades
Fórmula molecular |
C25H25ClN4 |
|---|---|
Peso molecular |
416.9 g/mol |
Nombre IUPAC |
1-benzyl-5-chloro-2-[(4-phenylpiperazin-1-yl)methyl]benzimidazole |
InChI |
InChI=1S/C25H25ClN4/c26-21-11-12-24-23(17-21)27-25(30(24)18-20-7-3-1-4-8-20)19-28-13-15-29(16-14-28)22-9-5-2-6-10-22/h1-12,17H,13-16,18-19H2 |
Clave InChI |
AOSCOILAYZOIII-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)Cl)C5=CC=CC=C5 |
SMILES canónico |
C1CN(CCN1CC2=NC3=C(N2CC4=CC=CC=C4)C=CC(=C3)Cl)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-oxo-N-propyl-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B281779.png)
![N-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281780.png)
![2-Hydroxy-5-[(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B281782.png)
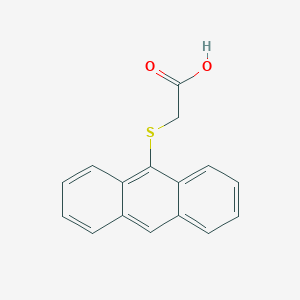
![N-[1,1'-biphenyl]-4-yl-4-bromobenzenesulfonamide](/img/structure/B281784.png)
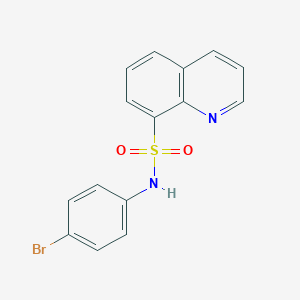

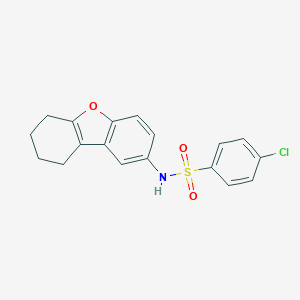
![4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281791.png)
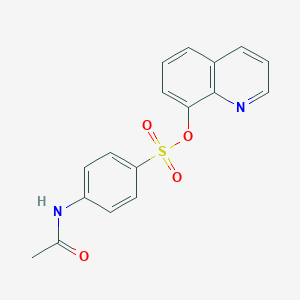
![N-(4-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B281794.png)
